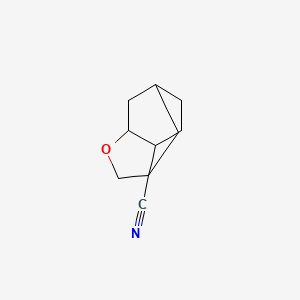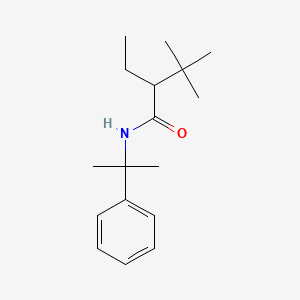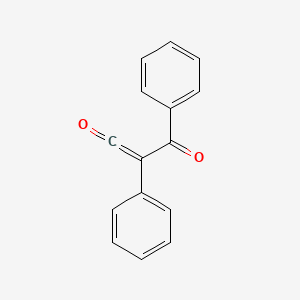
2-Hexanamidoacetohydroxamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexanamidoacetohydroxamic acid is a compound belonging to the class of hydroxamic acids, which are characterized by the presence of the functional group RCONR’OH. Hydroxamic acids are known for their metal chelating and hydrogen bonding properties, making them significant in various biological and chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexanamidoacetohydroxamic acid typically involves the reaction of hydroxylamine (NH₂OH) with carboxylic acids (RCOOH). The process begins with the formation of an acyl group that replaces one of the nitrogen-bound hydrogens in the hydroxylamine molecule, resulting in the formation of a monohydroxamic acid .
Industrial Production Methods: Industrial production methods for hydroxamic acids often involve the use of organic solvents and catalysts to optimize yield and purity. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to ensure the efficient production of the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hexanamidoacetohydroxamic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X)
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-Hexanamidoacetohydroxamic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent to bind metal ions in various chemical reactions.
Industry: Utilized in the development of antimicrobial agents, antioxidants, and anti-corrosive agents.
Wirkmechanismus
The mechanism of action of 2-Hexanamidoacetohydroxamic acid involves its ability to chelate metal ions and inhibit specific enzymes. The compound binds to the active site of enzymes, preventing their normal function. This inhibition can affect various molecular targets and pathways, including those involved in cell proliferation, differentiation, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Acetohydroxamic Acid: Similar in structure but lacks the hexanamido group.
Benzohydroxamic Acid: Contains a benzene ring instead of the hexanamido group.
Uniqueness: 2-Hexanamidoacetohydroxamic acid is unique due to its specific structure, which includes a hexanamido group. This structural feature enhances its chelating ability and enzyme inhibition properties, making it more effective in certain applications compared to its similar counterparts .
Eigenschaften
CAS-Nummer |
73912-93-3 |
|---|---|
Molekularformel |
C8H16N2O3 |
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
N-[2-(hydroxyamino)-2-oxoethyl]hexanamide |
InChI |
InChI=1S/C8H16N2O3/c1-2-3-4-5-7(11)9-6-8(12)10-13/h13H,2-6H2,1H3,(H,9,11)(H,10,12) |
InChI-Schlüssel |
XJOZHONNJMYHAS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)NCC(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-[benzoyl(methyl)amino]benzoate](/img/structure/B14444123.png)
![25-Methoxy-3,6,9,12,15,18,21-heptaoxa-27-azabicyclo[21.3.1]heptacosa-1(27),23,25-triene-2,22-dione](/img/structure/B14444124.png)





![3-Buten-2-one, 4-[4-methoxy-3-(phenylmethoxy)phenyl]-](/img/structure/B14444166.png)
![{[(N-Heptanoyl-5-oxidanidyl-5-oxidanylidene-D-norvalyl)oxy]methyl}benzene](/img/structure/B14444171.png)



